The synthesis of 1,1,1-Trifluoroethyl-PEG5-Propargyl typically involves the following steps:
The molecular formula for 1,1,1-Trifluoroethyl-PEG5-Propargyl is , indicating a complex structure that includes:
The presence of fluorine atoms in the trifluoroethyl group contributes to unique electronic properties, which can affect the compound's interactions with biological systems .
1,1,1-Trifluoroethyl-PEG5-Propargyl primarily participates in copper-catalyzed azide-alkyne cycloaddition reactions. This reaction allows for the formation of stable triazole linkages with azide-bearing compounds or biomolecules. Key aspects include:
The mechanism of action for 1,1,1-Trifluoroethyl-PEG5-Propargyl centers around its ability to form triazole linkages through click chemistry. The process involves:
Key physical and chemical properties of 1,1,1-Trifluoroethyl-PEG5-Propargyl include:
These properties make it suitable for various applications in drug formulation and delivery.
The applications of 1,1,1-Trifluoroethyl-PEG5-Propargyl are diverse and impactful in scientific research:
Polyethylene glycol (PEG) linker chemistry has transformed from simple monofunctional PEGylation to advanced heterobifunctional architectures, enabling precision bioconjugation. Early PEG reagents primarily featured single terminal functionalities (e.g., methoxy-PEG-hydroxyl or -carboxyl), limiting their utility to linear conjugations. The advent of heterobifunctional PEGs (X–PEG–Y) with orthogonal reactive groups at each terminus revolutionized targeted drug delivery by allowing sequential, chemoselective conjugation of biomolecules [2] [9]. For example, JenKem Technology’s heterobifunctional PEG catalog demonstrates this shift, offering derivatives like maleimide-PEG-NHS that enable stable antibody-drug conjugates (ADCs) with enhanced pharmacokinetics [2].
The introduction of click chemistry-compatible groups (e.g., azide/alkyne) marked a pivotal advancement. As disclosed in patent US7642323B2, heterobifunctional PEGs with terminal alkynes permit Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), forming stable triazole linkages under physiological conditions [4]. This innovation facilitated complex conjugations, such as attaching cytotoxic drugs to tumor-targeting antibodies via PEG spacers, improving solubility and reducing immunogenicity [6] [9]. The evolution continues with custom syntheses (e.g., AxisPharm’s 5,000+ PEG linkers), supporting GMP-scale production for clinical applications [3].
Table 1: Evolution of PEG Linker Design
Generation | Key Characteristics | Example Products |
---|---|---|
First-Generation | Monofunctional (single reactive group) | Methoxy-PEG-hydroxyl |
Second-Generation | Homobifunctional (identical groups) | HO-PEG-OH |
Third-Generation | Heterobifunctional (orthogonal groups) | Maleimide-PEG-NHS, Alkyne-PEG-Trifluoroethyl |
Advanced | Click-compatible & custom-length | 1,1,1-Trifluoroethyl-PEG5-Propargyl |
1,1,1-Trifluoroethyl-PEG5-Propargyl (CAS 1817735-37-7) integrates two distinct reactive handles: a terminal alkyne and an electron-deficient trifluoroethyl group. The propargyl moiety (–C≡CH) undergoes rapid, bioorthogonal CuAAC reactions with azides, forming 1,4-disubstituted triazole linkages. This reaction is exceptionally selective, with rate constants (k) often exceeding 1 M⁻¹s⁻¹ under catalytic Cu(I) conditions, enabling efficient conjugation in complex biological matrices [1] [6]. As MedKoo notes, this facilitates stable triazole linkages for attaching payloads like fluorescent probes or drugs [5].
Conversely, the trifluoroethyl group (–CH₂CF₃) exhibits unique electrophilicity due to the electron-withdrawing fluorine atoms. It reacts selectively with primary amines (e.g., lysine ε-amines in proteins) via nucleophilic substitution, forming stable amine bonds without catalysts. BroadPharm confirms this reactivity toward proteins and antibodies, making it ideal for surface functionalization or protein-PEGylation [1] [8]. The trifluoroethyl’s hydrophobicity also enhances membrane permeability, complementing the hydrophilic PEG5 spacer’s solubility-enhancing properties [3] [7].
Table 2: Key Reactions of 1,1,1-Trifluoroethyl-PEG5-Propargyl
Functional Group | Target | Reaction Product | Conditions |
---|---|---|---|
Propargyl | Azides | Triazole | Cu(I), aqueous buffer, RT |
Trifluoroethyl | Primary amines | Amine conjugate | Mildly alkaline, no catalyst |
The PEG spacer’s chain length (denoted by "n" in PEGn) critically modulates the bioconjugate’s hydrodynamic properties and bioactivity. For 1,1,1-Trifluoroethyl-PEGn-Propargyl, variations in "n" (e.g., PEG3 vs. PEG5) directly impact solubility, steric flexibility, and distance between conjugated moieties. The PEG5 variant (5 ethylene oxide units) balances hydrophilicity and molecular reach: its 20.4 Å chain length provides adequate separation to prevent steric clashes between biomolecules, while its 8-10 oxygen atoms enhance aqueous solubility (>50 mg/mL in water) [3] [10].
Comparative studies of PEGn homologs reveal performance trade-offs. Shorter spacers like PEG3 (e.g., 1,1,1-Trifluoroethyl-PEG3-Propargyl) offer compactness but may limit solubility and accessibility in crowded biological environments [8]. Conversely, longer chains (e.g., PEG8) improve solubility but increase hydrodynamic volume, potentially accelerating renal clearance in vivo. JenKem’s research confirms that PEG5-PEG8 spacers optimize ADC efficacy by balancing drug payload mobility and systemic residence time [2] [6]. Additionally, discrete PEGn chains (vs. polydisperse PEGs) ensure reproducible bioconjugation, as emphasized in AxisPharm’s monodisperse offerings [3].
Table 3: Impact of PEG Spacer Length on Conjugate Properties
PEGn Length | Approx. Chain Length (Å) | Solubility in Water | Key Applications |
---|---|---|---|
PEG3 | 12.2 Å | Moderate (~20 mg/mL) | Compact conjugates for cell-penetrating probes |
PEG5 | 20.4 Å | High (>50 mg/mL) | Balanced ADCs & solubility-sensitive probes |
PEG8 | 32.7 Å | Very High (>100 mg/mL) | Large protein-drug conjugates requiring flexibility |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1